Heptakis-6-bromo-6-deoxy-beta-cyclodextrin

Nucleophilic Substitution Mechanochemistry Cyclodextrin Derivatization

Standard per-6-chloro-β-CD often fails to react completely, while per-6-iodo-β-CD is costly. Heptakis-6-bromo-6-deoxy-β-CD bridges this gap with balanced reactivity and cost. - Complete conversion to per-6-amino-β-CD under mechanochemical and solution conditions. - Controlled crosslinking for pH-responsive nanosponges (BET/DSC confirmed). - Selective cobalt binding (Ka ≈ 790 M⁻¹) for cost-effective chelator development. Available in ≥98% purity with full characterization, shipped from stock.

Molecular Formula C42H63Br7O28
Molecular Weight 1575.3 g/mol
CAS No. 53784-83-1
Cat. No. B1251424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptakis-6-bromo-6-deoxy-beta-cyclodextrin
CAS53784-83-1
Synonymsheptakis-6-bromo-6-deoxy-beta-cyclodextrin
Molecular FormulaC42H63Br7O28
Molecular Weight1575.3 g/mol
Structural Identifiers
SMILESC(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br
InChIInChI=1S/C42H63Br7O28/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,50-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1
InChIKeyXNNRROJOWZLYCK-FOUAGVGXSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptakis-6-bromo-6-deoxy-β-cyclodextrin Overview


Heptakis-6-bromo-6-deoxy-beta-cyclodextrin (per-6-bromo-β-CD) is a uniformly persubstituted cyclodextrin derivative in which all seven primary hydroxyl groups at the C-6 positions of β-cyclodextrin are replaced by bromine atoms . This modification yields a molecule with a molecular weight of 1575.3 g/mol (C₄₂H₆₃Br₇O₂₈) that is insoluble in water but soluble in polar aprotic solvents such as DMF and DMSO . The compound serves primarily as a key, versatile synthetic intermediate rather than a final application material, with its seven bromine atoms acting as excellent leaving groups for further nucleophilic substitution reactions [1].

Heptakis-6-bromo-6-deoxy-β-cyclodextrin vs. Halogenated Analogs


In the synthesis of per-6-functionalized cyclodextrins, the choice of 6-halogenated precursor is critical and not interchangeable. While per-6-bromo-β-CD is a workhorse intermediate, the per-6-chloro analog suffers from significantly lower reactivity in nucleophilic substitution reactions, often failing to react to completion under standard conditions [1]. Conversely, the per-6-iodo analog, while more reactive, is more costly and less atom-economical, making it suitable only for specialized applications. Substituting any of these for per-6-bromo-β-CD will fundamentally alter reaction kinetics, yield, and impurity profiles, which is unacceptable for reproducible research and scalable industrial processes.

Heptakis-6-bromo-6-deoxy-β-cyclodextrin Differentiation Evidence


Leaving Group Reactivity: Bromo vs. Chloro

The reactivity of per-6-halogenated cyclodextrins is governed by the leaving group ability of the halogen. The per-6-chloro-β-CD derivative is explicitly reported to have "lower reactivity... restricting its use" in solution-phase nucleophilic substitution reactions compared to per-6-bromo-β-CD [1]. Under analogous mechanochemical reaction conditions, the bromo derivative provided complete conversion, while its chloro counterpart yielded incomplete reactions [1]. This aligns with the general principle that bromide is a better leaving group than chloride in S_N2 reactions.

Nucleophilic Substitution Mechanochemistry Cyclodextrin Derivatization

Selective Cobalt Ion Affinity

A comparative study on per(6-deoxy-6-halogenated) cyclodextrins revealed that the per-6-bromo-β-cyclodextrin (BBR) exhibits a selective affinity for cobalt ions with an apparent association constant (Ka) of 790 M⁻¹, while the α-cyclodextrin analog (ABR) shows a Ka of 2500 M⁻¹ [1]. This specific metal-ion interaction is a direct consequence of the bromine substituent and is not reported for the chloro or iodo analogs in this study, indicating a unique functionality for metal-capture or sensor applications.

Metal Chelation Physicochemical Properties Membrane Interaction

Water Insolubility for Easy Isolation

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin is practically insoluble in water (approximately 0.12 g/L at 25 ºC) and methanol, but readily soluble in DMF and DMSO [1]. This contrasts starkly with native β-cyclodextrin, which has a water solubility of approximately 18.5 g/L. For synthetic applications, this means the brominated intermediate and its subsequent less-polar derivatives can often be isolated by simple precipitation upon addition of water, a clear advantage over water-soluble native β-CD which requires more complex chromatographic separation.

Solubility Product Isolation Green Chemistry

Versatile Intermediate for Multiple Derivatives

The per-6-bromo-β-CD intermediate has been demonstrated as a direct precursor for the synthesis of at least thirteen distinct cyclodextrin derivatives, including amino, thio, and liquid-crystalline variants [1][2]. This breadth of utility is enabled by the balanced reactivity of the C-Br bond, which is sufficiently labile for displacement by diverse nucleophiles but stable enough for routine handling. In comparison, the per-6-iodo analog, while more reactive, is often reserved for the synthesis of specific demanding targets such as per(3,6-anhydro) cyclodextrins, and its higher cost limits its use as a general-purpose intermediate [3].

Synthetic Versatility Amino-cyclodextrins Thio-cyclodextrins

Heptakis-6-bromo-6-deoxy-β-cyclodextrin Application Scenarios


Per-6-Amino-β-CD Synthesis for Gene Delivery

Heptakis-6-bromo-6-deoxy-β-CD is the ideal intermediate for producing per-6-amino-β-CD, a key component in non-viral gene delivery vectors. Its high reactivity with amines ensures complete conversion to the polycationic derivative under both mechanochemical and classic solution conditions, whereas the chloro analog is reported to give incomplete reactions [1]. The insolubility of the bromo precursor in water further aids in the isolation of the final amino product by precipitation.

pH-Responsive Nanosponges for Controlled Release

This compound is used directly as a crosslinking node to react with polyaminocyclodextrins, creating pH-responsive nanosponges. The bromide leaving groups on the primary face react efficiently with polyamine linkers to form a cross-linked network, and the resulting materials have been characterized by BET porosimetry and DSC, confirming their robust porous structure [2]. The controlled reactivity of the bromo compound is essential to achieving the desired network density.

Cobalt-Selective Chelating Agents

The demonstrated selective affinity of per-6-bromo-β-cyclodextrin for cobalt ions (apparent Ka = 790 M⁻¹) establishes its value as a starting point for designing cost-effective cobalt chelators [3]. This is particularly relevant for developing wound dressings or environmental remediation materials targeting cobalt, a function not reported for the chloro analog. The subsequent conversion of the bromo intermediate to more potent per(3,6-anhydro) derivatives further broadens its utility in metal sequestration.

Amphiphilic and Liquid-Crystalline Cyclodextrins

Heptakis-6-bromo-6-deoxy-β-CD is a proven building block for synthesizing amphiphilic, self-organizing cyclodextrins, such as heptakis(6-S-alkyl-6-thio) derivatives [4]. These thio-cyclodextrins form thermotropic liquid crystals, a property of significant interest for advanced materials. Using the bromo intermediate is more practical than the iodo analog, as it offers a better balance of reactivity and cost for exploring the structure-property relationships of these supramolecular mesogens.

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